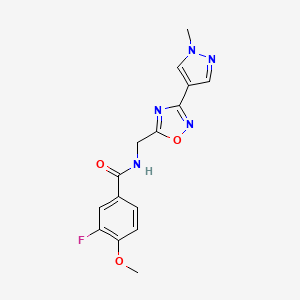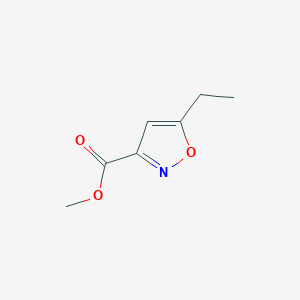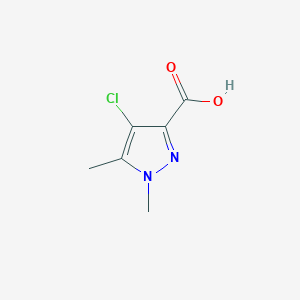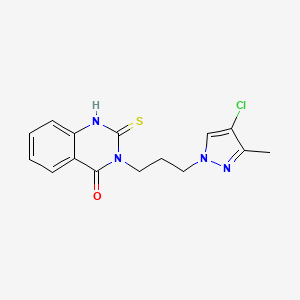
6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine” is a chemical compound with the molecular formula C14H12ClN5 and a molecular weight of 285.73 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C14H12ClN5 . Detailed structural analysis would require more specific information such as X-ray diffraction data .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 285.73 and a molecular formula of C14H12ClN5 . Additional properties such as melting point, solubility, and stability would require more specific information.Applications De Recherche Scientifique
Analgesic Applications
- A study demonstrated the synthesis and biological evaluation of derivatives of 6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine as analgesic agents. These compounds were synthesized through an environmentally benign process and showed promising analgesic activity in vivo using a Swiss albino mice model. This highlights the potential of these compounds in pain management therapies (Aggarwal et al., 2020).
Herbicidal Activity
- Research on substituted pyridazinone compounds, including derivatives of the mentioned compound, indicated their effectiveness as herbicides. These compounds inhibited photosynthesis in barley, contributing to their phytotoxicity. This suggests their potential use in agricultural applications for weed control (Hilton et al., 1969).
Antimicrobial Properties
- Several studies have focused on the synthesis of derivatives with antimicrobial properties. For example, one study synthesized a series of 3-substituted pyridazino compounds starting from a 3-carboxylic acid derivative of the chemical, showing significant antimicrobial activity against various microorganisms (El-Mariah et al., 2006).
Chemical Synthesis and Molecular Docking
- Research has also been conducted on the synthesis of novel pyridine and fused pyridine derivatives, including this compound, and their molecular docking screenings towards specific proteins. This work is crucial for the development of new pharmaceutical compounds (Flefel et al., 2018).
DNA Binding Applications
- A novel one-pot synthesis method for new fused uracil derivatives, including derivatives of this compound, was developed for DNA binding applications. This indicates the potential use of these compounds in genetic research and therapy (Mousa et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
6-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c1-10-9-14(16-13-8-7-12(15)17-18-13)20(19-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGJAMPEUMEJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NN=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)

![3,3-Diphenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2760560.png)
![7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2760561.png)


![N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2760567.png)


![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)

